2-(sec-Butoxy)quinoline-4-carbonitrile
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Overview
Description
2-(sec-Butoxy)quinoline-4-carbonitrile is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound this compound features a quinoline core with a secondary butoxy group at the second position and a carbonitrile group at the fourth position. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(sec-Butoxy)quinoline-4-carbonitrile typically involves the reaction of quinoline derivatives with appropriate reagents to introduce the butoxy and carbonitrile groups. One common method involves the reaction of 2-chloroquinoline with sec-butyl alcohol in the presence of a base to form 2-(sec-butoxy)quinoline. This intermediate is then reacted with cyanogen bromide to introduce the carbonitrile group at the fourth position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(sec-Butoxy)quinoline-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: 2-(sec-Butoxy)quinoline-4-amine.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(sec-Butoxy)quinoline-4-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its unique structure and biological activities.
Industry: Used in the development of new materials and as a building block for various chemical processes.
Mechanism of Action
The mechanism of action of 2-(sec-Butoxy)quinoline-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular pathways involved depend on the specific biological context and the target of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(sec-Butoxy)quinoline-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
2-(sec-Butoxy)quinoline-4-amine: Similar structure but with an amine group instead of a carbonitrile group.
2-(sec-Butoxy)quinoline-4-methyl: Similar structure but with a methyl group instead of a carbonitrile group.
Uniqueness
2-(sec-Butoxy)quinoline-4-carbonitrile is unique due to the presence of both the butoxy and carbonitrile groups, which impart specific chemical and biological properties
Properties
CAS No. |
855165-26-3 |
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Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-butan-2-yloxyquinoline-4-carbonitrile |
InChI |
InChI=1S/C14H14N2O/c1-3-10(2)17-14-8-11(9-15)12-6-4-5-7-13(12)16-14/h4-8,10H,3H2,1-2H3 |
InChI Key |
VOXNLSKPWNPFTD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=NC2=CC=CC=C2C(=C1)C#N |
Origin of Product |
United States |
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